molecular formula C20H18N6O3 B2755605 4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile CAS No. 303986-42-7

4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile

Cat. No.: B2755605
CAS No.: 303986-42-7
M. Wt: 390.403
InChI Key: ULLJCIXINRCYER-YDZHTSKRSA-N
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Description

4-(Dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a nicotinonitrile derivative characterized by a complex heterocyclic framework. The core structure features a pyridine ring substituted at the 2-position with a pyrrole moiety bearing an oxyimino methyl group linked to a 4-nitrobenzyl group. The nitrobenzyl substituent contributes electron-withdrawing effects, which may modulate reactivity and biological activity.

Properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-(4-nitrophenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-24(2)19-9-10-22-20(18(19)12-21)25-11-3-4-17(25)13-23-29-14-15-5-7-16(8-6-15)26(27)28/h3-11,13H,14H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLJCIXINRCYER-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrole ring and a nicotinonitrile moiety, which are known for their diverse biological activities. The presence of the dimethylamino group and the nitrobenzyl substituent may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly antimicrobial effects. The following sections summarize findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine and pyrrole exhibit significant antimicrobial properties. For instance, pyridine alkaloids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (mg/mL)
Pyridine Derivative AS. aureus0.0039
Pyridine Derivative BE. coli0.025
4-(dimethylamino)-2-[...]TBDTBD

The biological activity of compounds similar to 4-(dimethylamino)-2-[...] often involves disruption of bacterial cell walls or interference with protein synthesis. The presence of the nitro group is particularly noteworthy as it can enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity towards microbial targets.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

  • Study on Pyridine Derivatives : A study published in MDPI highlighted that certain pyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in structure could enhance activity against resistant strains .
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of related compounds, revealing significant activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . This suggests potential applications in treating fungal infections.
  • In Vivo Studies : Animal model studies have shown that compounds with similar structures can inhibit tumor growth and cell proliferation, indicating potential anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinonitrile derivatives are widely explored for their pharmacological and chemical properties. Below is a comparative analysis of structurally related compounds from the literature, focusing on substituents, synthesis, and bioactivity.

Structural and Functional Group Comparisons

Compound Name Key Substituents Notable Features Reference
Target Compound 4-(dimethylamino), 2-pyrrole with nitrobenzyl oxyimino Combines electron-donating (dimethylamino) and withdrawing (nitrobenzyl) groups. -
2-[2-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-ethoxy]-4,6-dimethyl-nicotinonitrile Ethoxy, methyl groups Lacks aromatic nitro groups; simpler alkyl/ether substituents.
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile Pyrazole, naphthyl, hydroxy Hydroxy group may enhance hydrogen bonding; pyrazole adds planar rigidity.
6-(4-Bromophenyl)-4-(4-(dimethylamino)phenyl)-2-(2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)nicotinonitrile Bromophenyl, pyrazol-2-one ethoxy Bromine enhances lipophilicity; pyrazol-2-one may confer metabolic stability.

Physicochemical Properties

  • Electron Effects: The target’s dimethylamino group (electron-donating) contrasts with the nitrobenzyl group (electron-withdrawing), creating a polarized electronic profile. This duality is absent in simpler analogs like the methyl/ethoxy-substituted compound .

Q & A

Q. Advanced Research Focus

  • Accelerated Stability Studies : Use HPLC-MS to detect degradation products after exposure to heat (40–60°C) or humidity (75% RH) .
  • Photostability : UV-vis spectroscopy under ICH Q1B guidelines to assess nitro group sensitivity .
  • Solid-State NMR : Monitor crystallinity changes impacting bioavailability .

How do structural analogs with modified pyrrole or nitrile groups compare in terms of electronic properties?

Q. Advanced Research Focus

  • Substituent Effects : Electron-donating groups (e.g., dimethylamino) increase electron density at the nitrile, altering reactivity .
  • Comparative Studies : Synthesize analogs like 4-(4-methoxyphenyl)-2,6-dipyrenylnicotinonitrile and analyze via cyclic voltammetry .

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